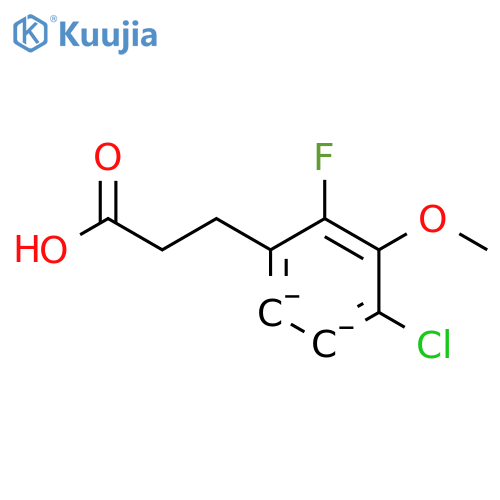

Cas no 1323966-13-7 (3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid

- Benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy-

- 1323966-13-7

- MFCD19687213

- AKOS015957151

- DTXSID101221672

- CS-0444505

- 3-(4-Chloro-2-fluoro-3-methoxyphenyl)-propionic acid

- JS-4989

- 3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid

- 3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoicacid

-

- MDL: MFCD19687213

- インチ: InChI=1S/C10H10ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2,4H,3,5H2,1H3,(H,13,14)

- InChIKey: MJIGCENLUSLAFF-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1F)CCC(=O)O)Cl

計算された属性

- せいみつぶんしりょう: 232.0302500Da

- どういたいしつりょう: 232.0302500Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.5Ų

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC302486-1g |

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid |

1323966-13-7 | 98% | 1g |

£154.00 | 2025-02-21 | |

| A2B Chem LLC | AE43883-1g |

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid |

1323966-13-7 | 95% | 1g |

$249.00 | 2024-04-20 | |

| 1PlusChem | 1P009J4B-1g |

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid |

1323966-13-7 | 1g |

$252.00 | 2023-12-22 | ||

| A2B Chem LLC | AE43883-250mg |

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid |

1323966-13-7 | 95% | 250mg |

$108.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515172-5g |

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid |

1323966-13-7 | 98% | 5g |

¥5405.00 | 2024-08-09 | |

| Crysdot LLC | CD12153778-5g |

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid |

1323966-13-7 | 95+% | 5g |

$615 | 2024-07-23 |

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acidに関する追加情報

Introduction to 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid (CAS No: 1323966-13-7)

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid, identified by the CAS number 1323966-13-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of propionic acid derivatives, characterized by its unique aromatic substitution pattern, which includes a chloro group at the para position relative to a fluoro and methoxy substituent on the benzene ring. The structural configuration of this molecule not only imparts distinct electronic and steric properties but also opens up diverse possibilities for its application in medicinal chemistry and drug development.

The molecular structure of 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid consists of a propionic acid moiety linked to a substituted phenyl ring. The presence of the chloro group at the 4-position, flanked by a fluoro group at the 2-position and a methoxy group at the 3-position, creates a highly functionalized aromatic system. This specific arrangement of substituents influences the compound's reactivity, solubility, and potential biological activity. The electron-withdrawing nature of the chloro group and the electron-donating effects of the fluoro and methoxy groups contribute to an intricate balance of electronic properties, making this compound a valuable scaffold for further chemical manipulation.

In recent years, there has been growing interest in developing novel propionic acid derivatives as potential therapeutic agents. Propionic acid derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anti-microbial, and anticancer applications. The unique structural features of 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid make it an attractive candidate for further investigation in these fields. Specifically, the combination of halogenated aromatic rings with an acidic side chain provides multiple sites for interaction with biological targets.

One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The presence of both electrophilic and nucleophilic centers allows for diverse chemical transformations, enabling chemists to modify its structure in ways that optimize its biological activity. For instance, the carboxylic acid group can be used to form esters or amides, while the aromatic ring can undergo further functionalization through cross-coupling reactions or other palladium-catalyzed processes. These synthetic possibilities make 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid a versatile intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry due to their enhanced binding affinity and metabolic stability. The halogen atoms in 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid contribute to its pharmacological profile by influencing both electronic distribution and steric interactions with biological targets. For example, fluorine atoms are known to increase metabolic stability by resisting hydrolysis and oxidation, while chlorine atoms can enhance binding interactions through halogen bonding. These properties make halogenated propionic acids particularly attractive for developing drugs with improved pharmacokinetic profiles.

The potential applications of 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid extend beyond traditional pharmaceuticals. In agrochemical research, similar compounds have been explored as intermediates for herbicides and fungicides due to their ability to disrupt essential biological pathways in plants. The structural motifs present in this compound could be leveraged to design novel agrochemicals that offer improved efficacy and environmental safety.

From a synthetic chemistry perspective, 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid represents an interesting challenge for organic chemists. The synthesis of this compound requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access such complex molecules more efficiently than ever before, paving the way for rapid discovery and development.

In conclusion, 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid (CAS No: 1323966-13-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable scaffold for drug discovery, offering opportunities for designing novel therapeutic agents with improved biological activity and pharmacokinetic properties. As synthetic chemistry continues to evolve, compounds like this will play an increasingly important role in developing next-generation medicines.

1323966-13-7 (3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid) 関連製品

- 459426-22-3(Biotin-PEG4-NHS ester)

- 4039-32-1(lithium(1+) ion bis(trimethylsilyl)azanide)

- 91-10-1(2,6-Dimethoxyphenol)

- 25688-18-0(1-(3-Nitrophenyl)-1H-pyrazole)

- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)

- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)

- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1805704-25-9(1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one)

- 2228391-19-1(2-bromo-3-(hydroxyamino)methyl-6-methoxyphenol)